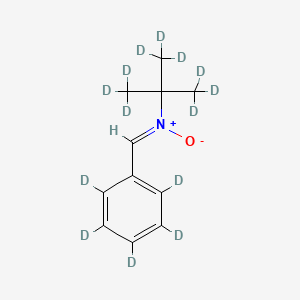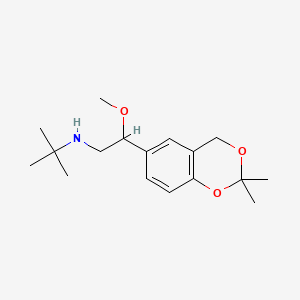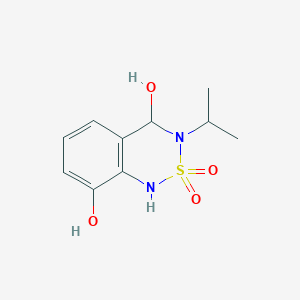![molecular formula C37H35N5O9S3 B13826037 Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aniline Blue diammonium salt certified is a synthetic dye commonly used in biological staining. It is known for its vibrant blue color and is often used in histology and cytology to stain collagen, plant cell walls, and fungal structures. The compound is certified by the Biological Stain Commission, ensuring its quality and suitability for laboratory use .
準備方法
Synthetic Routes and Reaction Conditions
Aniline Blue diammonium salt is produced through the successive phenylation and sulfonation of basic fuchsineThe reaction conditions typically include the use of strong acids and controlled temperatures to ensure the proper formation of the dye .
Industrial Production Methods
In industrial settings, the production of Aniline Blue diammonium salt involves large-scale chemical reactors where the phenylation and sulfonation reactions are carefully monitored. The final product is then purified and crystallized to obtain the certified dye. The industrial process ensures consistency and high purity of the dye, making it suitable for various applications .
化学反応の分析
Types of Reactions
Aniline Blue diammonium salt undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure, affecting its staining capabilities.
Substitution: The dye can participate in substitution reactions where functional groups are replaced, modifying its chemical properties
Common Reagents and Conditions
Common reagents used in reactions with Aniline Blue diammonium salt include strong acids, bases, and oxidizing agents. The reactions are typically conducted under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in different colored derivatives, while substitution reactions can produce various modified dyes .
科学的研究の応用
Aniline Blue diammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Commonly used to stain plant cell walls, fungal structures, and collagen in histological studies.
Medicine: Employed in diagnostic assays and to highlight specific structures in tissue samples.
Industry: Utilized in the manufacturing of textiles and as a colorant in various products
作用機序
The mechanism of action of Aniline Blue diammonium salt involves its ability to bind to specific molecular targets. In biological staining, the dye binds to polysaccharides and proteins, highlighting structures such as cell walls and collagen. The binding occurs through electrostatic interactions and hydrogen bonding, allowing the dye to selectively stain the desired structures .
類似化合物との比較
Similar Compounds
Methyl Blue: Another anionic dye used in histology, similar in structure and application to Aniline Blue.
Water Blue: Often used in combination with Aniline Blue for polychrome staining.
Acid Blue 93: A component of Aniline Blue, used in various staining protocols
Uniqueness
Aniline Blue diammonium salt is unique due to its certification by the Biological Stain Commission, ensuring its high quality and suitability for laboratory use. Its ability to selectively stain specific biological structures makes it a valuable tool in scientific research and diagnostics .
特性
分子式 |
C37H35N5O9S3 |
|---|---|
分子量 |
789.9 g/mol |
IUPAC名 |
azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C37H29N3O9S3.2H3N/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);2*1H3 |
InChIキー |
SWBJMVGBNYHNSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


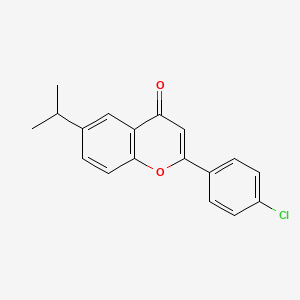
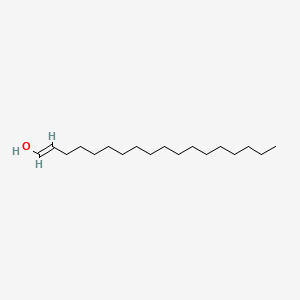
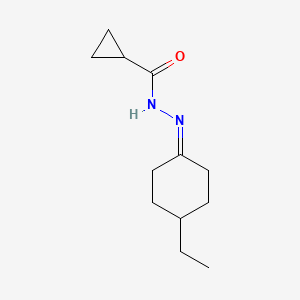
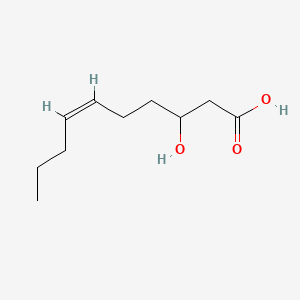
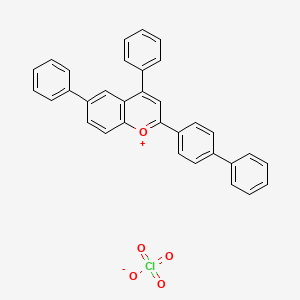
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
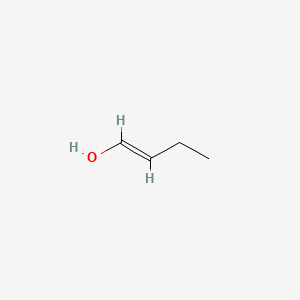
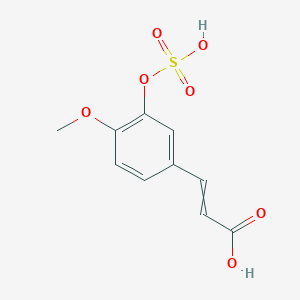

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)
